N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide
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Overview
Description
N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide is a complex organic compound that features a bromophenyl group, a sulfamoyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the formation of the sulfamoyl group through the reaction of sulfonyl chlorides with amines . The bromophenyl and fluorobenzamide groups can be introduced through nucleophilic substitution reactions and coupling reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave irradiation to enhance reaction rates and yields . The use of catalysts and optimized reaction conditions can also play a crucial role in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . Reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl chlorides, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and fluorobenzamides, such as:
- N-(4-chlorophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide
- N-(4-methylphenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide
Uniqueness
N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding affinity compared to other similar compounds . This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O3S/c1-2-25(17-6-4-3-5-7-17)29(27,28)18-12-13-20(23)19(14-18)21(26)24-16-10-8-15(22)9-11-16/h3-14H,2H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQHSHMYWLDQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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